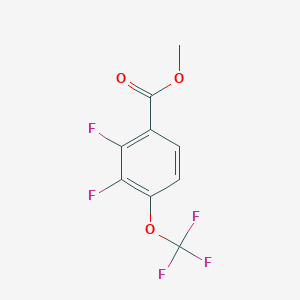

![molecular formula C9H12O3 B2960934 Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate CAS No. 1955506-98-5](/img/structure/B2960934.png)

Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.192. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate has been utilized in the synthesis and structural analysis of various compounds. For instance, it was used in the synthesis of a methionine analogue, where its crystal and molecular structure were determined through single-crystal X-ray analysis, showcasing its utility in structural chemistry (Glass et al., 1990).

Antitumor Applications

Research has explored the antitumor properties of derivatives of this compound. Imide and methylimide derivatives of a related compound, 7-oxabicyclo[2.2.1]heptane, demonstrated antitumor inhibitory activity against specific cell lines, suggesting potential applications in cancer research (Walter, 1989).

Cycloaddition Reactions

The compound has been a key participant in cycloaddition reactions. A study highlighted its role in the regioselective cycloaddition with C-aryl- and C-carbamoylnitrones, leading to the production of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Development of Functionalized Derivatives

Various studies have focused on synthesizing functionalized derivatives using this compound. For example, efficient synthesis methods have been developed for 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives starting from 5-norborne-2-ol, utilizing a key intermediate related to this compound (Wang et al., 2001).

Hydrogen-Bonding Investigations

Research has also been conducted on the hydrogen-bonding patterns of bicyclic γ-keto acids, such as 1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane, to understand their structural properties better (Lalancette et al., 1997).

Synthesis of Homochiral Compounds

The compound has been used in the synthesis of homochiral compounds, such as 2,10-Camphanediols, demonstrating its versatility in stereochemical applications (Jingen et al., 1991).

Safety and Hazards

Safety data for “Methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and use personal protective equipment as required .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit protein phosphatases such as calcineurin , which is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .

Mode of Action

It is synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis

Biochemical Pathways

If the compound does indeed inhibit protein phosphatases like calcineurin, it could potentially affect pathways related to calcium signaling and t-lymphocyte activation .

Result of Action

If the compound does inhibit protein phosphatases like calcineurin, it could potentially prevent the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .

Propiedades

IUPAC Name |

methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9(11)7-3-5-2-6(7)8(10)4-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNOTHJTHRGVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CC1C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955506-98-5 |

Source

|

| Record name | methyl 6-oxobicyclo[2.2.1]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-amino-3-[4-(4-tert-butylphenoxy)phenyl]prop-2-enenitrile](/img/structure/B2960853.png)

![4-(2-Methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2960856.png)

![N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![6-(2-fluorobenzyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2960865.png)

![N'-(4-ethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2960868.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2960871.png)